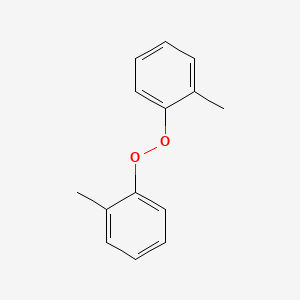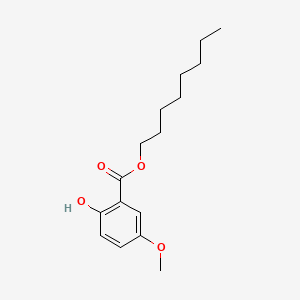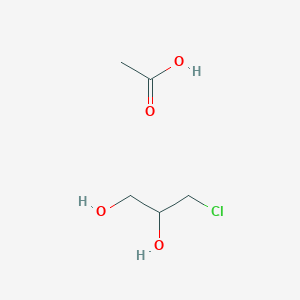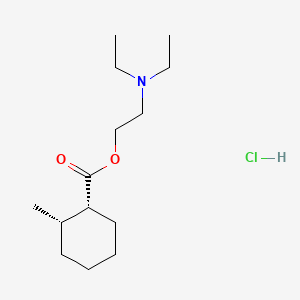
Cyclohexanecarboxylic acid, 2-methyl-, 2-(diethylamino)ethyl ester, hydrochloride, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 2-methyl-, 2-(diethylamino)ethyl ester, hydrochloride, (Z)- is a chemical compound with a complex structure. It is an ester derivative of cyclohexanecarboxylic acid, featuring a 2-methyl substitution and a 2-(diethylamino)ethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 2-methyl-, 2-(diethylamino)ethyl ester, hydrochloride, (Z)- typically involves the esterification of 2-methylcyclohexanecarboxylic acid with 2-(diethylamino)ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification steps typically include distillation and recrystallization to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the diethylaminoethyl moiety with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the diethylamino group.
Reduction: 2-methylcyclohexanemethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, 2-methyl-, 2-(diethylamino)ethyl ester, hydrochloride, (Z)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme kinetics.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexanecarboxylic acid, 2-methyl-, 2-(diethylamino)ethyl ester, hydrochloride, (Z)- involves its interaction with biological molecules through ester hydrolysis. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various molecular targets. Pathways involved may include enzymatic hydrolysis by esterases, leading to the release of the active acid and alcohol components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexanecarboxylic acid, methyl ester
- Cyclohexanecarboxylic acid, ethyl ester
- Cyclohexanecarboxylic acid, 2-methyl-, methyl ester
Uniqueness
Cyclohexanecarboxylic acid, 2-methyl-, 2-(diethylamino)ethyl ester, hydrochloride, (Z)- is unique due to its specific substitution pattern and the presence of the diethylaminoethyl group. This structural feature imparts distinct chemical and physical properties, such as increased solubility and reactivity, compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
26208-52-6 |
|---|---|
Molekularformel |
C14H28ClNO2 |
Molekulargewicht |
277.83 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl (1R,2S)-2-methylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H27NO2.ClH/c1-4-15(5-2)10-11-17-14(16)13-9-7-6-8-12(13)3;/h12-13H,4-11H2,1-3H3;1H/t12-,13+;/m0./s1 |
InChI-Schlüssel |
YTHQITGMXKCSNV-JHEYCYPBSA-N |
Isomerische SMILES |
CCN(CC)CCOC(=O)[C@@H]1CCCC[C@@H]1C.Cl |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1CCCCC1C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



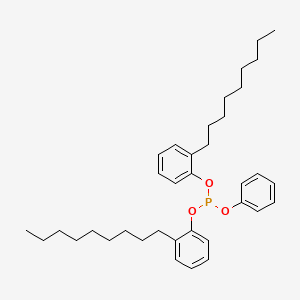

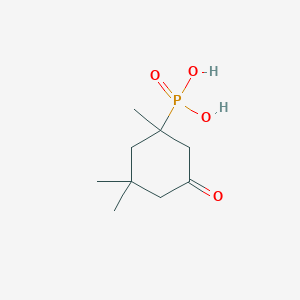

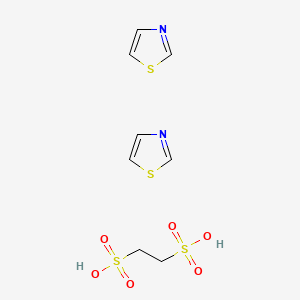
![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)


